molecular formula C19H20N2O5 B073080 Carbobenzoxyglycylphenylalanine CAS No. 1170-76-9

Carbobenzoxyglycylphenylalanine

Cat. No. B073080
CAS RN: 1170-76-9
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-INIZCTEOSA-N
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Description

Carbobenzoxyglycylphenylalanine is a compound with the molecular formula C19H20N2O5 . It is also known by other names such as Z-GLY-PHE-OH, Z-Gly-Phe, and Cbz-Gly-L-Phe . The molecular weight of this compound is 356.4 g/mol .


Molecular Structure Analysis

The molecular structure of Carbobenzoxyglycylphenylalanine can be represented by different formats such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . For example, the IUPAC Name of this compound is (2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid .

Relevant Papers

One relevant paper titled “Lysosomotropic agents. 4. Carbobenzoxyglycylphenylalanyl, a new protease-sensitive masking group for introduction into cells” discusses the use of Carbobenzoxyglycylphenylalanine as a protease-sensitive masking group for introduction into cells . Another paper titled “A thioamide substrate of carboxypeptidase A” mentions Carbobenzoxyglycylphenylalanine as a weak competitive inhibitor of carboxypeptidase A .

Scientific Research Applications

  • Synthesis and Catalysis

    • Carbobenzoxyglycylphenylalanine could potentially be used in the field of synthesis and catalysis . This could involve the use of the compound in the synthesis of other complex molecules or as a catalyst to speed up chemical reactions .
  • Biomedical Research

    • In the field of biomedical research, Carbobenzoxyglycylphenylalanine could be used in the development of new drugs or therapies . This could involve studying the interactions of the compound with biological systems or using it as a building block in the synthesis of new pharmaceuticals .
  • Materials Research

    • Carbobenzoxyglycylphenylalanine could also be used in materials research . This could involve studying the properties of the compound and how it interacts with other materials, or using it in the creation of new materials with desired properties .
  • Coordination Polymers

    • The compound could be used in the synthesis of coordination polymers . These are materials with a repeating structure that involves metal ions and organic ligands . Coordination polymers have a wide range of potential applications, including in the fields of catalysis, gas storage, and drug delivery .
  • Luminescence Materials

    • Carbobenzoxyglycylphenylalanine could potentially be used in the creation of luminescent materials . These are materials that emit light when excited by an external energy source . Luminescent materials have a wide range of applications, including in lighting, displays, and sensors .
  • Cancer Therapy

    • The compound could potentially be used in cancer therapy . This could involve using the compound as a drug or as a part of a drug delivery system .
  • Organic Synthesis

    • Carbobenzoxyglycylphenylalanine could potentially be used in the field of organic synthesis . This could involve the use of the compound in the synthesis of other complex molecules .
  • Photo-click Reactions

    • The compound could be used in photo-click reactions . These are reactions that are triggered by light, and they have a wide range of potential applications, including in the fields of materials science and biochemistry .
  • Polymer-Backbone Editing

    • Carbobenzoxyglycylphenylalanine could potentially be used in polymer-backbone editing . This involves modifying the structure of a polymer to change its properties .
  • The compound could be used in catalytic Fisher carbene formation . This is a type of reaction that involves the formation of a carbene, a type of reactive intermediate .
  • Carbobenzoxyglycylphenylalanine could potentially be used in acylsilane-hydroxylation ligation . This is a type of reaction that involves the formation of a bond between an acylsilane and a hydroxyl group .
  • The compound could potentially be used in chemotherapeutic methods . This could involve using the compound as a drug or as a part of a drug delivery system .

properties

IUPAC Name

(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGYJBNDDWLTQR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233120
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxyglycylphenylalanine

CAS RN

1170-76-9
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4.2 g (0.02 mole) of N-carbobenzoxyglycine and 2.2 g (0.022 mole) of N-methylmorpholine in 50 ml of dry toluene was cooled to -5° and 2.8 g (0.02 mole) of isobutyl chloroformate was added thereto. After 1 hour, a solution of 3.3 g (0.02 mole) of DL-phenylalanine in 20 ml of N-sodium hydroxide was added and the mixture was stirred vigorously overnight. The aqueous phase was isolated, extracted with ether and acidified with 4 N Hydrochloric acid to precipitate the product as a colorless oil which crystallized upon cooling. Recrystallization from ethanol-water yielded 5 g (70%) of N-carbobenzoxyglycyl-DL-phenylalanine, mp 158°-160° C., RfA 0.61.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Reaction Step Three

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